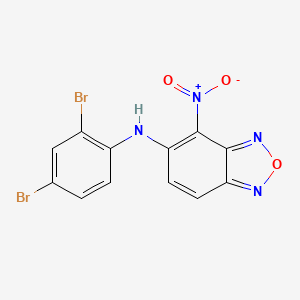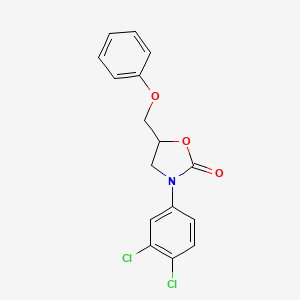![molecular formula C16H24N2O3 B5140483 N'-[(4-isopropylphenoxy)acetyl]-2,2-dimethylpropanohydrazide](/img/structure/B5140483.png)
N'-[(4-isopropylphenoxy)acetyl]-2,2-dimethylpropanohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N'-[(4-isopropylphenoxy)acetyl]-2,2-dimethylpropanohydrazide, also known as IAA-94, is a pharmacological agent that has been widely used in scientific research. It belongs to the class of hydrazide compounds and is a potent inhibitor of the volume-regulated anion channel (VRAC).
Wirkmechanismus
N'-[(4-isopropylphenoxy)acetyl]-2,2-dimethylpropanohydrazide acts as a non-specific inhibitor of VRAC. It binds to the channel pore and blocks the flow of anions through the channel. This results in a decrease in cell volume and an increase in intracellular chloride concentration. The inhibition of VRAC by this compound has been shown to have a variety of physiological and pathological effects.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit cell proliferation, induce apoptosis, and modulate the activity of ion channels and transporters. This compound has also been shown to inhibit the release of neurotransmitters and cytokines from cells.
Vorteile Und Einschränkungen Für Laborexperimente
N'-[(4-isopropylphenoxy)acetyl]-2,2-dimethylpropanohydrazide is a potent and specific inhibitor of VRAC, making it a valuable tool in scientific research. Its use has led to significant advances in our understanding of the physiological and pathological roles of VRAC. However, this compound has some limitations. It is a non-specific inhibitor of VRAC, and its use can lead to off-target effects. Additionally, its potency can vary depending on the cell type and experimental conditions.
Zukünftige Richtungen
There are many future directions for the use of N'-[(4-isopropylphenoxy)acetyl]-2,2-dimethylpropanohydrazide in scientific research. One direction is the development of more specific inhibitors of VRAC. Another direction is the use of this compound in the treatment of diseases that are associated with VRAC dysfunction, such as cancer and cystic fibrosis. Additionally, the use of this compound in combination with other drugs may lead to more effective treatments for these diseases.
Synthesemethoden
The synthesis of N'-[(4-isopropylphenoxy)acetyl]-2,2-dimethylpropanohydrazide involves the reaction of 4-isopropylphenol with acetyl chloride to form 4-isopropylphenyl acetate. This intermediate is then reacted with 2,2-dimethylpropanohydrazide in the presence of triethylamine to obtain this compound. The purity of this compound can be improved by recrystallization from ethanol.
Wissenschaftliche Forschungsanwendungen
N'-[(4-isopropylphenoxy)acetyl]-2,2-dimethylpropanohydrazide has been widely used in scientific research as a tool to study the VRAC. VRAC is a ubiquitous ion channel that is involved in the regulation of cell volume, cell proliferation, and apoptosis. This compound has been shown to be a potent inhibitor of VRAC, and its use has led to significant advances in our understanding of the physiological and pathological roles of VRAC.
Eigenschaften
IUPAC Name |
2,2-dimethyl-N'-[2-(4-propan-2-ylphenoxy)acetyl]propanehydrazide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O3/c1-11(2)12-6-8-13(9-7-12)21-10-14(19)17-18-15(20)16(3,4)5/h6-9,11H,10H2,1-5H3,(H,17,19)(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZCZIADJNCSNRN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)OCC(=O)NNC(=O)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[2-(tert-butylthio)ethyl]-4-methylbenzamide](/img/structure/B5140450.png)
![diethyl N-(4-{[(2,5-dioxo-1-pyrrolidinyl)methyl]amino}benzoyl)glutamate](/img/structure/B5140451.png)

![tetrahydro-2-furanylmethyl 6-{[(4-methylphenyl)amino]carbonyl}-3-cyclohexene-1-carboxylate](/img/structure/B5140463.png)

![3-({4-[2-cyano-3-(methylamino)-3-oxo-1-propen-1-yl]phenoxy}methyl)benzoic acid](/img/structure/B5140477.png)
![1-[2-(4-acetyl-1-piperazinyl)-3-pyridinyl]-N-[(5-isobutyl-2-thienyl)methyl]methanamine](/img/structure/B5140488.png)
![4-[(2-{[1-(4-ethylphenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}phenoxy)methyl]benzoic acid](/img/structure/B5140493.png)
![N,N-diethyl-3-methyl-4-{[(2,4,6-trioxo-1-phenyltetrahydro-5(2H)-pyrimidinylidene)methyl]amino}benzenesulfonamide](/img/structure/B5140494.png)
![N-[4-(4-morpholinylsulfonyl)phenyl]-2-oxo-2-(2-phenyl-1H-indol-3-yl)acetamide](/img/structure/B5140501.png)
![3-[(2-chlorobenzyl)oxy]benzonitrile](/img/structure/B5140504.png)
![2-[(5-methyl-3-isoxazolyl)amino]-2-oxoethyl N-benzoylmethioninate](/img/structure/B5140506.png)
![1,3-dimethyl-5-[(1,2,5-trimethyl-1H-pyrrol-3-yl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5140512.png)